4-(2-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
CAS No.: 1354927-07-3
Cat. No.: VC11704316
Molecular Formula: C20H21N3O4
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354927-07-3 |
|---|---|
| Molecular Formula | C20H21N3O4 |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 4-(2-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C20H21N3O4/c1-24-16-8-6-5-7-13(16)15-11-14(22-20(21)23-15)12-9-17(25-2)19(27-4)18(10-12)26-3/h5-11H,1-4H3,(H2,21,22,23) |
| Standard InChI Key | YPUAERYSIUSZPA-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC |
| Canonical SMILES | COC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC |
Introduction
4-(2-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class. It features a pyrimidine ring substituted with a 2-methoxyphenyl group at the 4-position and a 3,4,5-trimethoxyphenyl group at the 6-position. This compound is of interest in medicinal chemistry due to its potential biological activities.
Key Characteristics:
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Molecular Formula: Not explicitly provided in the search results, but can be inferred as CHNO based on its structure.
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Molecular Weight: Approximately 367.4 g/mol, as reported for a similar compound .
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Chemical Class: Pyrimidine derivatives.
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Functional Groups: Pyrimidine ring, methoxy groups, and an amino group.
Synthesis of Pyrimidine Derivatives
The synthesis of pyrimidine derivatives often involves multi-step organic reactions. While specific details for 4-(2-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine are not provided, similar compounds can be synthesized using methods like Suzuki cross-coupling reactions. This process typically involves the reaction of a halogenated pyrimidine with arylboronic acids in the presence of palladium catalysts and a base .
Synthesis Steps:
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Starting Materials: Halogenated pyrimidines (e.g., 4,6-dichloropyrimidine) and arylboronic acids.
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Reaction Conditions: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., water or organic solvents).
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Product Isolation: Purification using techniques like column chromatography.
Biological Activities
Pyrimidine derivatives are known for their diverse biological activities, including anticancer and antimicrobial properties. The specific biological activities of 4-(2-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine would depend on its structural features and how they interact with biological targets.
Potential Applications:
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Anticancer Agents: Pyrimidine derivatives have been explored as inhibitors of microtubule polymerization, affecting cell division .
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Neurological Disorders: Some pyrimidine derivatives show promise in treating neurological conditions due to their ability to interact with neurotransmitter systems.
Research Findings
Research on pyrimidine derivatives often focuses on their structural modifications to enhance biological activity. The presence of methoxy groups and the trimethoxyphenyl moiety in 4-(2-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine could influence its pharmacokinetic properties and interactions with biological targets.
Data Table: Example Biological Activities of Pyrimidine Derivatives
| Compound | Biological Activity | IC (μM) |
|---|---|---|
| Diarylpyrimidine Derivative (11s) | Inhibition of Tubulin Polymerization | >100 |
| CA-4 (Positive Control) | Inhibition of Tubulin Polymerization | 0.77 |
Note: The IC values are examples from related compounds and not specifically for 4-(2-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine .
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